2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine
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Overview
Description
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2,5,6-trimethylbenzene-1,3-diamine with 3-methylbenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-4-carboxylic acids, while reduction can produce benzimidazole-4-amines. Substitution reactions can lead to a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5,6-trimethylbenzimidazole: Lacks the 3-methylbenzyl substituent, resulting in different chemical and biological properties.
4-nitro-2,5,6-trimethylbenzimidazole:
2,5,6-trimethyl-1H-benzimidazole: Similar core structure but without the benzyl substituent, leading to different interactions and activities.
Uniqueness
Properties
IUPAC Name |
2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-11-6-5-7-15(8-11)10-21-14(4)20-18-16(21)9-12(2)13(3)17(18)19/h5-9H,10,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCSOZPXKRZIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3N)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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